molecular formula C10H9N3O B176778 4-(2-Oxoimidazolidin-1-yl)benzonitrile CAS No. 144655-81-2

4-(2-Oxoimidazolidin-1-yl)benzonitrile

Cat. No.: B176778
CAS No.: 144655-81-2
M. Wt: 187.2 g/mol
InChI Key: IPGJCVAKBVQPGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxoimidazolidin-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with imidazolidinone under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxoimidazolidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Oxoimidazolidin-1-yl)benzonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Oxoimidazolidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitrile group plays a crucial role in binding to the active sites of enzymes, while the oxoimidazolidine moiety contributes to the overall stability and reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Cyanophenyl)imidazolidin-2-one
  • 4-(2-Oxoimidazolidin-1-yl)benzamide
  • 4-(2-Oxoimidazolidin-1-yl)benzoic acid

Uniqueness

4-(2-Oxoimidazolidin-1-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-oxoimidazolidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-7-8-1-3-9(4-2-8)13-6-5-12-10(13)14/h1-4H,5-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGJCVAKBVQPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597566
Record name 4-(2-Oxoimidazolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144655-81-2
Record name 4-(2-Oxoimidazolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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